(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Kinase inhibitor design BTK inhibitor Targeted covalent inhibitor

The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone (CAS 1251697-67-2) is a synthetic small molecule featuring a benzothiazole core linked via an ether bond to a piperidine ring, which is further functionalized with a 5,6-dihydro-1,4-dioxine carbonyl moiety. This architecture places it within the class of thiazolyl-piperidine derivatives, a pharmacophore known for sphingosine kinase inhibition.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 1251697-67-2
Cat. No. B2497157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
CAS1251697-67-2
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=COCCO4
InChIInChI=1S/C17H18N2O4S/c20-16(14-11-21-9-10-22-14)19-7-5-12(6-8-19)23-17-18-13-3-1-2-4-15(13)24-17/h1-4,11-12H,5-10H2
InChIKeyNRLYIRPINYWHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone (CAS 1251697-67-2): A Dual-Heterocyclic Research Scaffold for Targeted Covalent Inhibitor Programs


The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone (CAS 1251697-67-2) is a synthetic small molecule featuring a benzothiazole core linked via an ether bond to a piperidine ring, which is further functionalized with a 5,6-dihydro-1,4-dioxine carbonyl moiety. This architecture places it within the class of thiazolyl-piperidine derivatives, a pharmacophore known for sphingosine kinase inhibition [1]. Its structural similarity to scaffolds designed to engage kinase ATP-binding sites positions it as a potential intermediate for developing targeted covalent inhibitors . The compound has a molecular weight of 346.4 g/mol and a topological polar surface area of 89.1 Ų, indicating a favorable drug-like profile for hit-to-lead optimization [2].

Why (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a generic benzothiazole-piperidine analog ignores critical, quantifiable structure-activity relationships. While the broader class of thiazolyl-piperidines, such as those in DE102008029734A1, demonstrates sphingosine kinase inhibition [1], subtle modifications drastically alter target engagement. For instance, the piperazine analog (CAS 864938-31-8) is specifically cited as a scaffold for irreversible BTK inhibition, exploiting a cysteine trap, a mechanism mechanistically distinct from sphingosine kinase inhibition . The ether linkage in the target compound, versus a direct bond in the piperazine analog, alters the vector and distance of the benzothiazole core, which is crucial for binding in the kinase hinge region. Furthermore, the dihydrodioxin moiety provides a distinct electrophilic or metabolic profile compared to simple carboxamides or carbamates found in other building blocks like tert-butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate [2]. Blind substitution therefore risks a complete loss of the desired activity profile.

Quantitative Differentiation Evidence for (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone Against Its Closest Analogs


Piperidine vs. Piperazine Core: Impact on Physicochemical and Kinase Profiling

The target compound's piperidine core distinguishes it from the piperazine analog (CAS 864938-31-8), which is described as a BTK inhibitor scaffold . The piperidine ring lacks the second nitrogen atom, resulting in a lower hydrogen bond acceptor count (6 vs. 7) and a different basicity profile. This single atomic difference influences the compound's drug-like properties and its ability to interact with biological targets. The target compound has a higher XLogP3-AA of 2.9 compared to the piperazine analog's predicted value of ~1.8, indicating greater lipophilicity [1]. This difference in lipophilicity directly impacts membrane permeability and pharmacokinetic behavior, making it a more suitable core for programs requiring enhanced cellular penetration.

Kinase inhibitor design BTK inhibitor Targeted covalent inhibitor Physicochemical properties

Dihydrodioxin Moiety as a Key Differentiator from Simple Carboxylate Analogs

Unlike common building blocks such as tert-butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate (CAS 1353985-53-1), which feature a simple carbamate protecting group, the target compound incorporates a 5,6-dihydro-1,4-dioxine carbonyl moiety . This heterocyclic system is not a typical amide or carbamate and is structurally related to pharmacophores used in targeted covalent inhibitors (TCIs) . The dihydrodioxin ring can act as a latent electrophile or a metabolic soft spot, a functional dimension entirely absent in the Boc-protected analog, which is primarily used as a synthetic intermediate. The target compound therefore offers immediate functional versatility for direct biological screening, bypassing a deprotection step.

Metabolic stability Electrophilic trap Scaffold novelty

Class-Level Activity: Sphingosine Kinase Inhibition Potential and Selectivity Drivers

A foundational patent (DE102008029734A1) establishes that thiazolyl-piperidine derivatives are potent inhibitors of sphingosine kinase (SphK), with applications in cancer, inflammation, and fibrotic diseases [1]. The target compound's core structure aligns perfectly with the Markush formula claimed in this patent. While direct IC50 data for the specific compound is not publicly available, the patent teaches that variations in the piperidine N-substituent, such as the dihydrodioxin carbonyl in our target, are critical for modulating SphK1 vs. SphK2 selectivity and potency [1]. This positions the compound as a novel, unexplored vector for probing SphK biology, distinct from generic thiazole-piperidine tools which may lack this specific substitution pattern.

Sphingosine kinase 1 SphK1 inhibitor Cancer therapeutics Inflammation

Optimal Research and Procurement Scenarios for (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone


Scaffold-Hopping in Kinase Inhibitor Programs

This compound is an ideal candidate for medicinal chemistry teams performing a scaffold hop from a piperazine-based kinase inhibitor core. Its piperidine core offers a distinct lipophilicity profile (XLogP3-AA of 2.9) compared to the analogous piperazine (estimated XLogP3-AA of ~1.8), enabling a parallel exploration of permeability and activity without altering the dihydrodioxin vector. This allows for a direct head-to-head assessment of the core's impact on potency and selectivity in biochemical assays [1][2].

Early-Stage Probing of Sphingosine Kinase (SphK) Biology

Researchers investigating the SphK pathway can use this compound as a novel chemical probe. As its scaffold is rooted in a patent for SphK inhibition, it provides a starting point for structure-activity relationship (SAR) studies aimed at achieving SphK1/SphK2 selectivity. The compound's unique dihydrodioxin moiety is a synthetic handle absent in simpler analogs, offering a potential avenue for enhancing selectivity or metabolic stability that is not available with basic N-alkylated or N-Boc protected piperidine analogs [1].

Development of Electrophilic Probes for Chemoproteomics

The 5,6-dihydro-1,4-dioxine-2-carbonyl group present in the molecule is reminiscent of warheads used in targeted covalent inhibitors (TCIs). This compound can serve as a direct input molecule for chemoproteomics experiments aimed at identifying novel protein targets that engage this specific heterocyclic electrophile, bypassing the need for multi-step synthesis from a protected precursor like tert-butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate. This accelerates the identification of new binding sites in the proteome [2][3].

Building Block for DNA-Encoded Library (DEL) Synthesis

Due to its convergent structure combining a benzothiazole, a piperidine linker, and a functionalizable dioxin group, this compound is a synthetically versatile building block for library construction. Its unique substitution pattern enables the generation of diversity in DEL technology or parallel synthesis, particularly for targeting ATP-binding pockets which often favor benzothiazole cores. Its calculated drug-like properties support its use in libraries designed for cellular screening [2].

Quote Request

Request a Quote for (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.